molecular formula C9H10F3NO B15235732 (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL

Cat. No.: B15235732
M. Wt: 205.18 g/mol
InChI Key: YLUQSZPRZNNUNP-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluorophenyl group imparts unique chemical properties to the molecule, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the formation of the chiral center through asymmetric synthesis or chiral resolution. Common reagents include chiral catalysts or auxiliaries.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the enantiomeric purity.

    Optimization: Optimizing reaction conditions to improve yield and reduce costs.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

    Oxidation: Formation of 3-(2,3,4-trifluorophenyl)propan-1-one.

    Reduction: Formation of 3-(2,3,4-trifluorophenyl)propan-1-amine.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.

    Protein Interactions: Investigated for its interactions with proteins and other biomolecules.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery.

    Pharmacokinetics: Studied for its pharmacokinetic properties and metabolic pathways.

Industry

    Material Science: Used in the development of novel materials with unique properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves:

    Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.

    Pathways: Modulating biochemical pathways through interactions with proteins and other biomolecules.

    Effects: Exerting its effects through inhibition or activation of specific targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Similar structure with a single fluorine atom.

    (3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL: Similar structure with two fluorine atoms.

    (3R)-3-Amino-3-(2,3,5-trifluorophenyl)propan-1-OL: Similar structure with different fluorine atom positions.

Uniqueness

    Trifluorophenyl Group: The presence of three fluorine atoms in specific positions imparts unique electronic and steric properties.

    Chirality: The chiral center adds to the complexity and potential for enantioselective interactions.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthesis.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m1/s1

InChI Key

YLUQSZPRZNNUNP-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@@H](CCO)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(CCO)N)F)F)F

Origin of Product

United States

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